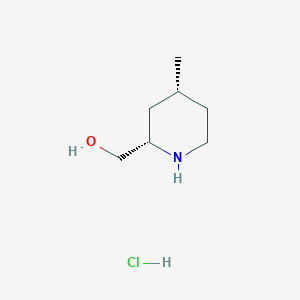![molecular formula C23H19N5O5 B2428844 methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 941908-86-7](/img/structure/B2428844.png)
methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrimidine ring, an amide group, and a methyl ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine and pyrimidine rings, the introduction of the amide group, and the esterification to form the methyl ester .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and pyrimidine rings would likely contribute to the compound’s aromaticity, while the amide and ester groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The methyl ester could also be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amide and ester groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
One significant application involves the use of related compounds in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals. For example, Toplak et al. (1999) described the use of a related compound, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, for preparing various pyrimidinones and pyridazinones. These compounds are essential in medicinal chemistry for their potential therapeutic activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Photophysical Properties and Luminescence
Research by Srivastava et al. (2017) on pyridyl substituted benzamides, related to the compound , showcased their luminescent properties and aggregation-enhanced emission (AEE) behavior, highlighting the potential for developing new materials with unique optical properties (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Anticancer and Antifolate Activities
Su et al. (1986) synthesized analogues of aminopterin and folic acid, starting from compounds with a pyrido[2,3-d]pyrimidine structure, similar to the chemical . These compounds showed significant anticancer activity, demonstrating the potential of such molecules in developing new antineoplastic agents (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Herbicidal Activity
Tamaru et al. (1997) explored the structure-activity relationships of analogues of a prototype herbicide, leading to the development of KIH-6127, showcasing the utility of pyrimidinyl and pyridinyl compounds in agricultural applications (Tamaru, Masuyama, Sato, Takabe, Inoue, & Hanai, 1997).
Dual Inhibition of Biological Targets
Gangjee et al. (2005) reported on the synthesis of classical antifolates that inhibit both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), demonstrating the potential of such compounds in cancer therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c1-33-22(31)16-4-6-17(7-5-16)26-19(29)14-27-18-3-2-10-25-20(18)21(30)28(23(27)32)13-15-8-11-24-12-9-15/h2-12H,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQBQHMYBRRJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2428763.png)



![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride](/img/structure/B2428767.png)



![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)
![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)


